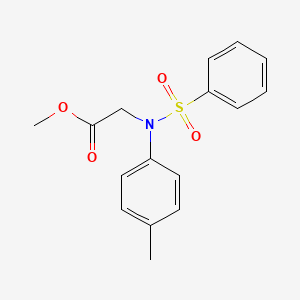

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

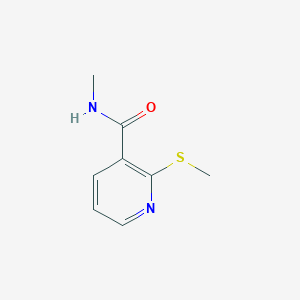

Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MPPG, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. MPPG is a glycine derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Applications De Recherche Scientifique

Polymer Electrolytes

- Guanidinium-Functionalized Polymer Electrolytes : Synthesized via activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate, providing precise control of cation functionality without side reactions, and allows the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).

Synthesis and Proton Conductivity

- Poly(thiophenylene) Synthesis : Involves the polymerization of 4-(Methylsulfinyl)diphenyl sulfide (1), leading to sulfonated poly(thiophenylene) with good water affinity and excellent proton conductivity (Miyatake et al., 1997).

Organic Synthesis

- Synthesis of Tetrahydroisoquinolines : Utilizes N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide for the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, showcasing a method involving N-benzylation and addition of arylmagnesium halide (Kommidi et al., 2010).

Polysulfones and Polymer Behavior

- Dynamic Mechanical Behavior of Polysulfones : Studies polysulfones made from bisphenols with varying methyl groups, affecting rigidity, glass transition temperature, and relaxation temperatures (Aitken et al., 1992).

Polymerization Initiators

- Cationic Polymerization of Glycidyl Phenyl Ether : Involves the use of derivatives of S-methylsulfonium salts as initiators, demonstrating their solubility and initiation capability upon heating (Shimomura et al., 1998).

Glycolipid and Polysaccharide Research

- Permethylating Glycolipid and Polysaccharide : An effective method for permethylation of complex carbohydrates, crucial for determining specificities of hormones and biological transport (Hakomori, 1964).

Bone Health and Osteoclastogenesis

- Inhibitory Activity on Osteoclast Differentiation : Examines the osteoclast inhibitory activity of N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, suggesting potential for treating postmenopausal osteoporosis (Cho et al., 2020).

Desalination and Membrane Science

- Composite NF Membranes : Study on novel Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form in polysulfone composite membranes for desalination, showing notable salt rejection and antifouling properties (Padaki et al., 2013).

Drug Discovery and COX Inhibitors

- Cyclooxygenase Inhibitors for Anti-Inflammatory Activity : Reports on the synthesis of 4-(aryloyl)phenyl methyl sulfones as COX inhibitors, showing potential in anti-inflammatory drug development (Harrak et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-4-methylanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-8-10-14(11-9-13)17(12-16(18)21-2)22(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJBZDLMIKLPAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)

![Tert-butyl 4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxylate](/img/structure/B2702971.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)

![Ethyl 2-({3-amino-3-[4-(3-chlorophenyl)piperazino]-2-cyano-2-propenethioyl}amino)acetate](/img/structure/B2702976.png)

![3-Amino-7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2702983.png)